(5-Tert-butyl-1,3-oxazol-4-yl)methanol
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Overview
Description
(5-Tert-butyl-1,3-oxazol-4-yl)methanol is a chemical compound with the molecular formula C8H13NO2 and a molecular weight of 155.2 g/mol It is a member of the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom
Scientific Research Applications
(5-Tert-butyl-1,3-oxazol-4-yl)methanol has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
Target of Action
It’s known that oxazoline-based compounds, which include [5-(t-butyl)oxazol-4-yl]methanol, have a wide range of biological activities . These compounds interact with various targets, depending on their specific structures and functional groups .
Mode of Action
Oxazoline-based compounds are known to interact with their targets in a variety of ways . The interaction often involves binding to a specific site on the target molecule, which can lead to changes in the target’s function or activity .
Biochemical Pathways
Oxazoline-based compounds are known to affect a variety of biochemical pathways, depending on their specific structures and functional groups . These effects can lead to a variety of downstream effects, including changes in cellular function and activity .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Oxazoline-based compounds are known to have a variety of effects at the molecular and cellular level, depending on their specific structures and functional groups .
Action Environment
Environmental factors such as ph, temperature, and the presence of other molecules can significantly impact the action and stability of a compound .
Future Directions
Oxazole derivatives have been drawing the attention of researchers around the globe to synthesize various oxazole derivatives and screen them for their various biological activities . This suggests that “[5-(t-Butyl)oxazol-4-yl]methanol” and similar compounds could have potential applications in medicinal chemistry in the future.
Preparation Methods
The synthesis of (5-Tert-butyl-1,3-oxazol-4-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of tert-butylamine with glyoxal in the presence of a suitable catalyst to form the oxazole ring, followed by reduction to yield the methanol derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
(5-Tert-butyl-1,3-oxazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into the corresponding alcohol or amine using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
(5-Tert-butyl-1,3-oxazol-4-yl)methanol can be compared with other oxazole derivatives, such as:
Aleglitazar: An antidiabetic drug with an oxazole moiety.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor.
These compounds share the oxazole ring structure but differ in their specific functional groups and applications, highlighting the versatility and uniqueness of this compound in various fields.
Properties
IUPAC Name |
(5-tert-butyl-1,3-oxazol-4-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-8(2,3)7-6(4-10)9-5-11-7/h5,10H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCYIGRVJUYRSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(N=CO1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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